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Compound of Interest

Compound Name:
3-Bromo-2,7-dimethylimidazo[1,2-

a]pyridine

Cat. No.: B595806 Get Quote

A comprehensive review of available in vivo data on the anti-cancer efficacy of imidazo[1,2-

a]pyridine derivatives reveals promising therapeutic potential, although specific data for 3-
Bromo-2,7-dimethylimidazo[1,2-a]pyridine remains unavailable in the current scientific

literature. This guide provides a comparative analysis of potent imidazo[1,2-a]pyridine

derivatives that have demonstrated significant in vivo anti-tumor activity, offering valuable

insights for researchers and drug development professionals.

This guide synthesizes findings from preclinical studies on various substituted imidazo[1,2-

a]pyridine compounds, focusing on their performance in xenograft models of cancer. The data

presented herein highlights the potential of this chemical scaffold in the development of

targeted cancer therapies.

Comparative In Vivo Efficacy of Lead Imidazo[1,2-
a]pyridine Derivatives
Several imidazo[1,2-a]pyridine derivatives have been investigated for their in vivo anti-cancer

efficacy. The following table summarizes the performance of key compounds from published

studies.
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Compound
ID

Target
Cancer
Model

Dosing
Regimen

Tumor
Growth
Inhibition
(TGI)

Reference

22e c-Met
EBC-1

Xenograft

50 mg/kg,

oral, daily
62.9% [1]

EBC-1

Xenograft

100 mg/kg,

oral, daily
75.0% [1]

MBM-17S Nek2
A549

Xenograft
Not Specified

Significant

suppression
[2]

MBM-55S Nek2
A549

Xenograft
Not Specified

Significant

suppression
[2]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies.

Below are the experimental protocols for the key experiments cited in this guide.

Xenograft Model for c-Met Inhibitor 22e
Cell Line: EBC-1 human lung cancer cells, which have MET amplification, were used.

Animal Model: Female nude mice were used for tumor implantation.

Tumor Implantation: EBC-1 cells were subcutaneously injected into the mice.

Treatment: When the tumors reached a certain volume, the mice were randomized into

vehicle control and treatment groups. Compound 22e (as a methanesulfonic salt) was

administered orally once daily.

Efficacy Evaluation: Tumor volumes were measured regularly for 21 days. The tumor growth

inhibition rate was calculated by comparing the tumor volumes in the treated groups to the

vehicle control group. Body weight was also monitored to assess toxicity.[1]
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General Xenograft Model for Nek2 Inhibitors (MBM-17S
and MBM-55S)
While specific details were not fully outlined in the available literature, a general workflow for

such studies can be described.
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General workflow for an in vivo xenograft study.

Signaling Pathways
The anti-tumor activity of these imidazo[1,2-a]pyridine derivatives is attributed to their inhibitory

effects on specific signaling pathways crucial for cancer cell proliferation and survival.

c-Met Signaling Pathway
Compound 22e is a potent inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway,

when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of

downstream signaling events that promote cell growth, migration, and invasion. Inhibition of c-

Met phosphorylation by compound 22e effectively blocks these oncogenic signals.[1]
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Inhibition of the c-Met signaling pathway by Compound 22e.

Nek2 Signaling Pathway
Compounds MBM-17 and MBM-55 are potent inhibitors of Nek2, a serine/threonine kinase that

plays a critical role in cell cycle progression, particularly in centrosome separation and mitotic

spindle formation. Inhibition of Nek2 leads to cell cycle arrest and apoptosis in cancer cells.[2]

The in vivo efficacy of MBM-17S and MBM-55S suggests that targeting Nek2 is a viable

strategy for cancer therapy.[2]

In conclusion, while the in vivo efficacy of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine has

not been reported, the broader class of imidazo[1,2-a]pyridine derivatives demonstrates
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significant anti-cancer potential by targeting key oncogenic pathways. The data presented for

compounds like 22e, MBM-17S, and MBM-55S provides a strong rationale for the continued

exploration and development of this promising scaffold in oncology. Further structure-activity

relationship studies may lead to the identification of even more potent and specific inhibitors

with favorable in vivo profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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